![molecular formula C17H21N3O3 B4934100 1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
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Overview
Description
1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a synthetic compound that is also known as MDPV. It is a psychoactive drug that belongs to the class of cathinones, which are a group of compounds that are structurally similar to amphetamines. MDPV was first synthesized in the 1960s, and it has gained popularity as a recreational drug in recent years. However, it also has potential scientific research applications due to its mechanism of action and biochemical effects.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby preventing their reuptake and leading to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which can lead to euphoria, increased energy, and other psychoactive effects.
Biochemical and Physiological Effects:
MDPV has various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine, norepinephrine, and serotonin, which can lead to euphoria, increased energy, and other psychoactive effects. However, it can also cause negative effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
MDPV has advantages and limitations for lab experiments. Its potent reuptake inhibition of dopamine, norepinephrine, and serotonin makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, its psychoactive effects and potential for abuse make it a challenging compound to work with.
Future Directions
There are several future directions for the scientific research on MDPV. One potential direction is the development of MDPV analogs that have improved therapeutic potential and reduced abuse potential. Another direction is the study of the long-term effects of MDPV on the brain and behavior. Additionally, the use of MDPV as a tool for studying the role of dopamine, norepinephrine, and serotonin in various physiological and pathological conditions could lead to the development of new treatments for psychiatric disorders.
Synthesis Methods
MDPV can be synthesized using various methods, including the Leuckart reaction, the Friedel-Crafts reaction, and the Mannich reaction. The Leuckart reaction is the most common method used for the synthesis of MDPV. It involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with ammonium formate and formic acid to produce MDPV.
Scientific Research Applications
MDPV has potential scientific research applications due to its mechanism of action and biochemical effects. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and behavior. MDPV has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-3-2-4-13(9-11)20-15(21)10-14(17(20)23)19-7-5-12(6-8-19)16(18)22/h2-4,9,12,14H,5-8,10H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLNANFWPKCMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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